Hexylcyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95433. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hexylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-2-3-4-6-9-12-10-7-5-8-11-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWAQXOSHHKCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063398 | |

| Record name | Hexylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Hexylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4292-75-5 | |

| Record name | Hexylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNS1DVW87A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexylcyclohexane: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexylcyclohexane is a saturated aliphatic hydrocarbon consisting of a cyclohexane (B81311) ring substituted with a hexyl group.[1] This non-polar compound is a colorless liquid at room temperature and finds applications as a solvent and a chemical intermediate in various industrial and research settings.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. Detailed methodologies for key analytical techniques are also presented to facilitate its characterization.

Chemical Structure and Identification

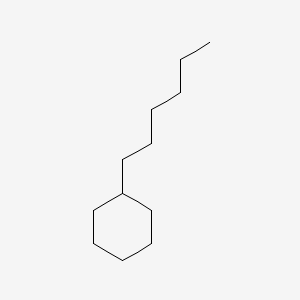

This compound is structurally characterized by a six-carbon aliphatic chain (hexyl group) attached to a cyclohexane ring.[1] Its systematic IUPAC name is this compound, and it is also known by synonyms such as 1-cyclohexylhexane and n-hexylcyclohexane.[3]

dot

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4292-75-5[3] |

| Molecular Formula | C12H24[1][3] |

| Molecular Weight | 168.32 g/mol [1][3] |

| IUPAC Name | This compound[3] |

| SMILES | CCCCCCC1CCCCC1[1] |

| InChI | InChI=1S/C12H24/c1-2-3-4-6-9-12-10-7-5-8-11-12/h12H,2-11H2,1H3[1] |

| InChIKey | QHWAQXOSHHKCFK-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless liquid with low volatility.[1] Its non-polar nature renders it hydrophobic and soluble in many organic solvents.[1][2]

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid[2] |

| Boiling Point | 208-210 °C[2] |

| Melting Point | -52 °C[2] |

| Density | ~0.82 g/cm³[2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; slightly soluble in water.[2] |

| Flash Point | 80.2 °C[4] |

| Refractive Index | 1.441[4] |

| Vapor Pressure | 0.11 mmHg[4] |

Synthesis

A common method for the preparation of this compound is through the oligomerization (dimerization) of cyclohexene (B86901). This process typically involves heating two molecules of cyclohexene to form one molecule of this compound.[2]

dot

Caption: Synthesis of this compound from cyclohexene.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Observations |

| ¹H NMR | Signals expected in the upfield region (0.5-2.0 ppm) characteristic of alkane protons.[5] |

| ¹³C NMR | Signals corresponding to the different carbon environments of the cyclohexane ring and the hexyl chain.[6] |

| IR Spectroscopy | C-H stretching vibrations expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations around 1375-1470 cm⁻¹.[2] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 168. Characteristic fragmentation pattern of alkanes.[3] |

Experimental Protocols

While specific experimental data for this compound can be found in databases like PubChem and the NIST WebBook, detailed experimental protocols are often generalized for classes of compounds.[2][3] The following are representative methodologies for the analytical techniques mentioned.

dot

Caption: General workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR: The spectrum will show signals in the upfield region, characteristic of saturated hydrocarbons. Integration of the signals will correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the this compound molecule.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: Place a drop of neat liquid this compound between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Analysis: The spectrum is expected to show strong C-H stretching absorptions between 2850 and 3000 cm⁻¹ and C-H bending vibrations at approximately 1470 cm⁻¹ and 1380 cm⁻¹.[7]

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology:

-

Sample Introduction: Inject a dilute solution of this compound into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities.

-

Ionization: In the mass spectrometer, the molecules are typically ionized by electron impact (EI).

-

Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Analysis: The mass spectrum will show a molecular ion peak at m/z = 168, corresponding to the molecular weight of this compound.[3] The fragmentation pattern will be characteristic of alkanes, showing losses of alkyl fragments.

-

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[8] It may cause skin and eye irritation.[3] Use in a well-ventilated area and wear personal protective equipment, including gloves and safety glasses.[2]

Applications

This compound is utilized in several industrial applications:

-

Solvent: Due to its non-polar nature and low volatility, it serves as a solvent in the manufacturing of coatings, inks, and adhesives.[2][4]

-

Chemical Intermediate: It is used as a starting material in the synthesis of other organic compounds, such as dyes and pharmaceuticals.[2]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of this compound. The tabulated data and generalized experimental protocols offer a valuable resource for researchers and professionals working with this compound. The provided visualizations aim to clarify the chemical structure and common experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclohexane, hexyl- [webbook.nist.gov]

- 3. This compound | C12H24 | CID 20283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexane, hexyl- [webbook.nist.gov]

- 5. Alkanes | OpenOChem Learn [learn.openochem.org]

- 6. This compound(4292-75-5) 13C NMR [m.chemicalbook.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Properties of n-Hexylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexylcyclohexane, a saturated aliphatic hydrocarbon with the chemical formula C₁₂H₂₄, is a colorless liquid with applications as a solvent and in the formulation of various industrial products.[1][2][3] Its non-polar nature and specific physical characteristics are of considerable interest in chemical synthesis, materials science, and potentially in drug delivery systems where solubility and partitioning behavior are critical. This technical guide provides a comprehensive overview of the core physical properties of n-hexylcyclohexane, complete with quantitative data, general experimental methodologies, and a logical workflow for its characterization.

Core Physical Properties

The physical properties of n-hexylcyclohexane are summarized in the table below. These values have been compiled from various chemical databases and literature sources, providing a baseline for its characterization and application.

| Property | Value | Units | References |

| Molecular Formula | C₁₂H₂₄ | - | [1][4][5] |

| Molecular Weight | 168.32 | g/mol | [5][6] |

| Appearance | Colorless liquid | - | [5] |

| Boiling Point | 208 - 229 | °C | [1][2][4][6] |

| Melting Point | -52 to -43 | °C | [2][4] |

| Density | 0.801 - 0.824 | g/cm³ | [1][2][4] |

| Refractive Index | 1.441 - 1.449 | - | [1][2][4] |

| Flash Point | 80.2 - 84.3 | °C | [2][7][6] |

| Vapor Pressure | 0.11 - 0.132 | mmHg | [2][7] |

| Solubility in Water | 0.1242 | mg/L (estimated) | [7] |

| LogP (o/w) | 6.246 (estimated) | - | [7] |

Experimental Protocols for Physical Property Determination

While specific experimental details for n-hexylcyclohexane are not extensively published, the following are general and widely accepted methodologies for determining the key physical properties of liquid hydrocarbons.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation .

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated, and the temperature is recorded when the vapor and liquid are in equilibrium, and a steady stream of distillate is collected. This temperature is the boiling point.

-

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. It is typically determined using a pycnometer or a vibrating tube densitometer .

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a digital densitometer, and a balance.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and weighed again.

-

Finally, the pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.

-

The density of the sample is calculated using the weights and the known density of the reference substance.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and is measured using a refractometer .

-

Apparatus: An Abbe refractometer is commonly used.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and light is passed through the sample.

-

The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered.

-

The refractive index is then read directly from the scale.

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a liquid chemical compound like n-hexylcyclohexane.

This workflow begins with obtaining and ensuring the purity of the n-hexylcyclohexane sample, as impurities can significantly affect physical property measurements. Following purification, key properties such as boiling point, density, refractive index, and flash point are determined experimentally. The collected data is then compiled and analyzed to generate a comprehensive technical report.

References

- 1. chembk.com [chembk.com]

- 2. guidechem.com [guidechem.com]

- 3. CAS 4292-75-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [stenutz.eu]

- 5. This compound | C12H24 | CID 20283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scent.vn [scent.vn]

- 7. hexyl cyclohexane, 4292-75-5 [thegoodscentscompany.com]

An In-depth Technical Guide to Hexylcyclohexane (CAS 4292-75-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylcyclohexane (CAS No. 4292-75-5), a saturated hydrocarbon, is a molecule of interest in various chemical and industrial applications. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, purification, and analytical characterization. While direct biological activity and its role in drug development are not extensively documented in publicly available literature, this guide aims to provide a foundational understanding for researchers exploring its potential.

Chemical and Physical Properties

This compound, with the molecular formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol , is a colorless liquid at room temperature.[1] It is a non-polar compound with low solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 4292-75-5 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 1-Cyclohexylhexane, n-Hexylcyclohexane | [1] |

| InChI | InChI=1S/C12H24/c1-2-3-4-6-9-12-10-7-5-8-11-12/h12H,2-11H2,1H3 | |

| InChIKey | QHWAQXOSHHKCFK-UHFFFAOYSA-N | |

| SMILES | CCCCCCC1CCCCC1 | |

| Physical Properties | ||

| Molecular Formula | C₁₂H₂₄ | [1] |

| Molecular Weight | 168.32 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 221 °C | [1] |

| Melting Point | -9.55 °C | [1] |

| Density | 0.81 g/cm³ | [1] |

| Flash Point | 80.2 °C | [1] |

| Vapor Pressure | 0.132 mmHg at 25°C | [1] |

| Refractive Index | 1.4450 to 1.4490 | [1] |

| Water Solubility | Low | [1] |

Synthesis and Purification

Synthesis: Catalytic Hydrogenation of Hexylbenzene (B86705)

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of hexylbenzene. This reaction involves the addition of hydrogen across the aromatic ring of hexylbenzene in the presence of a metal catalyst.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Hexylbenzene

-

Hydrogen gas (high purity)

-

Catalyst: 5% Palladium on Carbon (Pd/C) or Nickel-based catalyst

-

Solvent: Ethanol or a similar inert solvent

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

-

-

Procedure:

-

In a high-pressure autoclave, dissolve hexylbenzene in the chosen solvent (e.g., ethanol).

-

Carefully add the catalyst (e.g., 5% Pd/C) to the solution. The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically ranging from 10 to 50 atm).

-

Heat the reaction mixture to the desired temperature (typically ranging from 100 to 150 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.

-

The filtrate, containing the product this compound and the solvent, is then subjected to purification.

-

Diagram: Synthesis of this compound Workflow

Caption: Workflow for the synthesis of this compound.

Purification

The crude this compound obtained from the synthesis can be purified to a high degree using fractional distillation, a technique effective for separating liquids with different boiling points.

Experimental Protocol: Purification by Fractional Distillation

-

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Stirring bar or boiling chips

-

-

Procedure:

-

Place the crude this compound into the round-bottom flask along with a stirring bar or boiling chips to ensure smooth boiling.

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Begin heating the flask gently with the heating mantle.

-

As the mixture heats, the vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely.

-

The first fraction to distill will be any remaining solvent, which has a lower boiling point than this compound. This should be collected in a separate receiving flask and discarded.

-

Once the solvent has been removed, the temperature will rise to the boiling point of this compound (approximately 221 °C at atmospheric pressure).

-

Change the receiving flask to collect the pure this compound fraction.

-

Continue distillation until only a small amount of residue remains in the distillation flask.

-

The purity of the collected this compound can be verified by analytical techniques such as GC-MS.

-

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a variety of spectroscopic and chromatographic techniques.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals in the aliphatic region (typically 0.8-1.8 ppm), corresponding to the protons on the hexyl chain and the cyclohexane (B81311) ring. |

| ¹³C NMR | Signals in the aliphatic region, corresponding to the twelve carbon atoms. |

| FTIR | C-H stretching vibrations around 2850-2960 cm⁻¹, and C-H bending vibrations around 1450 cm⁻¹. |

| Mass Spec | Molecular ion peak (M⁺) at m/z = 168, and a characteristic fragmentation pattern. |

Note: Detailed spectra can be found in databases such as the NIST WebBook and PubChem.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and identifying any impurities.

Experimental Protocol: GC-MS Analysis

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent).

-

-

Sample Preparation:

-

Dilute a small amount of the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

The retention time of the major peak should correspond to that of a this compound standard.

-

The mass spectrum of the major peak should match the known spectrum of this compound.

-

The percentage purity can be calculated from the relative peak areas in the chromatogram.

-

Diagram: Analytical Workflow for this compound

Caption: Analytical workflow for this compound characterization.

Applications

This compound is primarily used as a solvent in various industrial applications, including in paints, coatings, adhesives, and inks.[1] It is also utilized as a component in fragrances.[1]

Safety Information

This compound is considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to avoid contact with skin and eyes.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Relevance to Drug Development

Currently, there is limited publicly available information directly linking this compound to specific biological activities or its use as an active pharmaceutical ingredient. However, the cyclohexane moiety is a common structural motif in many pharmaceutical compounds. Its lipophilic nature could make it a candidate for investigation in areas such as:

-

Drug Delivery: As a non-polar solvent, it could potentially be explored in formulation studies for poorly water-soluble drugs.

-

Scaffold for Synthesis: The this compound structure could serve as a starting point or a fragment in the synthesis of new chemical entities with potential therapeutic applications.

Further research is required to elucidate any specific biological effects or potential therapeutic applications of this compound.

Conclusion

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties, synthesis, purification, and analysis of this compound. While its direct role in drug development is not yet established, the information presented here serves as a valuable resource for researchers and scientists who may wish to explore the potential of this molecule in various scientific and pharmaceutical contexts. The detailed protocols for synthesis and analysis provide a practical foundation for laboratory work involving this compound.

References

An In-Depth Technical Guide to the Synthesis of Hexylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for hexylcyclohexane, a valuable hydrocarbon intermediate. The information presented is intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary details to understand and potentially implement the synthesis of this compound. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

This compound is a saturated cyclic hydrocarbon with applications as a solvent and as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. Its synthesis primarily involves the formation of a C-C bond between a six-carbon chain and a six-membered ring, followed by the saturation of the ring if an aromatic precursor is used. The most common and well-documented approach involves the initial synthesis of hexylbenzene (B86705), which is subsequently hydrogenated to yield the target molecule. An alternative, though less detailed in the literature, is the dimerization of cyclohexene (B86901).

Primary Synthesis Route: Alkylation of Benzene (B151609) followed by Hydrogenation

The most robust and widely applicable synthesis of this compound is a three-step process that begins with the Friedel-Crafts acylation of benzene. This method is preferred over direct Friedel-Crafts alkylation with a hexyl halide to prevent carbocation rearrangements that would lead to a mixture of branched-chain isomers. The resulting ketone is then reduced to an alkyl chain, and the aromatic ring is subsequently hydrogenated.

Overall Synthetic Pathway

Figure 1: Overall reaction scheme for the synthesis of this compound from benzene.

Step 1: Friedel-Crafts Acylation of Benzene to 1-Phenylhexan-1-one

This step involves the reaction of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 1-phenylhexan-1-one.

Experimental Protocol:

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving hydrogen chloride gas.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride and an excess of dry benzene, which serves as both the reactant and the solvent. The mixture is cooled in an ice bath.

-

Addition of Acyl Chloride: Hexanoyl chloride is added dropwise from the dropping funnel to the stirred benzene-AlCl₃ mixture. The rate of addition is controlled to maintain a low temperature and to manage the exothermic reaction and HCl evolution.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent (excess benzene) is removed by distillation. The resulting crude 1-phenylhexan-1-one can be purified by vacuum distillation.

| Parameter | Value/Condition |

| Reactants | Benzene, Hexanoyl Chloride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Stoichiometry | Benzene (excess), Hexanoyl Chloride (1 eq.), AlCl₃ (1.1-1.2 eq.) |

| Temperature | 0-5 °C during addition, then reflux |

| Reaction Time | Typically 1-3 hours at reflux |

| Reported Yield | High (generally >80%) |

Step 2: Reduction of 1-Phenylhexan-1-one to Hexylbenzene

The carbonyl group of 1-phenylhexan-1-one is reduced to a methylene (B1212753) group to yield hexylbenzene. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).

Method A: Clemmensen Reduction

Experimental Protocol:

-

Preparation of Zinc Amalgam: Zinc metal is amalgamated by treating it with a solution of mercuric chloride.

-

Reaction: The 1-phenylhexan-1-one is added to a flask containing the amalgamated zinc, concentrated hydrochloric acid, and a water-immiscible organic solvent (e.g., toluene). The mixture is heated under reflux with vigorous stirring.

-

Work-up: After the reaction is complete, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water, a dilute base solution, and brine, and then dried.

-

Purification: The solvent is removed, and the resulting hexylbenzene is purified by distillation.

Method B: Wolff-Kishner Reduction

Experimental Protocol:

-

Hydrazone Formation: 1-Phenylhexan-1-one is mixed with hydrazine (B178648) hydrate (B1144303) in a high-boiling solvent like diethylene glycol. The mixture is heated to form the hydrazone intermediate.

-

Reduction: A strong base, such as potassium hydroxide, is added, and the temperature is raised to facilitate the decomposition of the hydrazone, leading to the formation of hexylbenzene and nitrogen gas.

-

Work-up: The reaction mixture is cooled and diluted with water. The product is extracted with an organic solvent (e.g., ether or dichloromethane). The organic extracts are washed with water and brine and then dried.

-

Purification: The solvent is evaporated, and the hexylbenzene is purified by distillation.

| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction |

| Reducing Agent | Zinc Amalgam (Zn(Hg)) | Hydrazine (N₂H₄) and a strong base (e.g., KOH) |

| Solvent | Toluene, Water | Diethylene Glycol |

| Conditions | Acidic (conc. HCl), Reflux | Basic, High Temperature (180-200 °C) |

| Reaction Time | Several hours | 3-6 hours |

| Reported Yield | Good to excellent (typically 70-90%) | Good to excellent (typically 70-90%) |

Step 3: Hydrogenation of Hexylbenzene to this compound

The final step is the catalytic hydrogenation of the aromatic ring of hexylbenzene to the corresponding cyclohexane (B81311) derivative.

Experimental Protocol:

-

Reaction Setup: A high-pressure autoclave (hydrogenator) is used for this reaction.

-

Reagent Charging: The autoclave is charged with hexylbenzene, a suitable solvent (e.g., ethanol (B145695) or acetic acid), and the hydrogenation catalyst.

-

Hydrogenation: The autoclave is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure. The mixture is heated and stirred vigorously until the theoretical amount of hydrogen has been consumed.

-

Work-up: The autoclave is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst.

-

Purification: The solvent is removed by distillation. The final product, this compound, is purified by fractional distillation.[1][2][3][4][5]

| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Pressure (psi) | Reported Yield |

| Raney Nickel | 5-10 | 100-150 | 500-1500 | >95% |

| Platinum on Carbon (Pt/C) | 1-5 | 25-100 | 50-500 | >98% |

| Rhodium on Carbon (Rh/C) | 1-5 | 25-80 | 50-500 | >98% |

Alternative Synthesis Route: Dimerization of Cyclohexene

An alternative, though less commonly detailed, route to this compound is the dimerization of cyclohexene.[2] This method involves the direct coupling of two cyclohexene molecules.

Reaction Scheme

References

An In-depth Technical Guide on the Oligomerization of Cyclohexene to Produce Hexylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of hexylcyclohexane through the oligomerization of cyclohexene (B86901). The primary focus is on a two-step process involving the initial dimerization of cyclohexene to form a mixture of cyclohexylcyclohexene isomers, followed by the catalytic hydrogenation of this intermediate to yield the final saturated product, this compound. This document details the underlying reaction mechanisms, provides explicit experimental protocols, and presents quantitative data from relevant studies. Visual aids in the form of diagrams for the reaction pathway, experimental workflow, and reaction mechanism are included to facilitate a deeper understanding of the process.

Introduction

This compound is a saturated hydrocarbon with applications in various fields, including as a high-density fuel candidate and as a non-polar solvent. Its synthesis from readily available cyclohexene is a topic of interest in organic chemistry. The most common route for this transformation is a two-step process:

-

Dimerization of Cyclohexene: This step involves the coupling of two cyclohexene molecules to form a C12 intermediate, primarily a mixture of cyclohexylcyclohexene isomers. This reaction is typically catalyzed by acid or transition metal complexes.

-

Hydrogenation of Cyclohexylcyclohexene: The unsaturated dimer is then reduced to the corresponding saturated alkane, this compound, through catalytic hydrogenation.

This guide will delve into the technical aspects of this synthetic route, providing detailed methodologies and data to aid researchers in the replication and further development of this process.

Reaction Mechanisms

Dimerization of Cyclohexene

The dimerization of cyclohexene can proceed through various mechanisms depending on the catalyst employed. One effective method utilizes an iron(III) catalyst. The proposed mechanism involves the activation of the cyclohexene double bond by the Lewis acidic iron center, facilitating a carbocation-mediated pathway.

Hydrogenation of Cyclohexylcyclohexene

The conversion of cyclohexylcyclohexene to this compound is achieved via catalytic hydrogenation. This process involves the addition of hydrogen across the double bond of the cyclohexylcyclohexene molecule in the presence of a metal catalyst. The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.

Experimental Protocols

This section provides detailed experimental procedures for the two-step synthesis of this compound from cyclohexene.

Step 1: Iron(III)-Catalyzed Dimerization of Cyclohexene

This protocol is adapted from the supplementary information for the iron(III) catalyzed dimerization of cycloolefins.

Materials:

-

Cyclohexene (anhydrous)

-

Iron(III) chloride (FeCl₃, anhydrous)

-

Celite

-

Silica (B1680970) gel (70-230 mesh)

-

Kontes Airless 25 mL storage vessel or similar Schlenk flask

-

Standard glassware for filtration and column chromatography

-

Oil bath

-

Magnetic stirrer

Procedure:

-

To a Kontes Airless 25 mL storage vessel, add cyclohexene (1 mmol).

-

Add anhydrous iron(III) chloride (10 mol %, 0.015 g).

-

Degas the mixture using the freeze-pump-thaw technique and maintain the vessel under an inert atmosphere (e.g., argon).

-

Heat the mixture to 120°C in an oil bath with stirring.

-

Monitor the reaction progress using GC-MS analysis. The reaction is typically complete after 48 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite in the presence of pentane.

-

Further purify the filtrate by passing it through a short silica gel column, eluting with pentane to remove any residual iron complexes.

-

Remove the volatiles (pentane and any unreacted cyclohexene) under reduced pressure to obtain the cyclohexylcyclohexene dimer mixture. The major regioisomer is 1-cyclohexylcyclohexene.

Step 2: Catalytic Hydrogenation of Cyclohexylcyclohexene

Materials:

-

Cyclohexylcyclohexene dimer mixture (from Step 1)

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H₂)

-

Parr hydrogenator or a similar apparatus for reactions under hydrogen pressure

-

Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

-

In a high-pressure reaction vessel, dissolve the cyclohexylcyclohexene dimer mixture in a suitable solvent such as ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Seal the reaction vessel and connect it to a hydrogen gas source.

-

Flush the vessel with hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by techniques like TLC or GC-MS.

-

Once the reaction is complete (no more hydrogen uptake), carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter cake with the solvent used for the reaction.

-

Remove the solvent from the filtrate under reduced pressure to yield the final product, this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound from cyclohexene.

Table 1: Iron(III)-Catalyzed Dimerization of Cyclohexene

| Catalyst | Catalyst Loading (mol%) | Substrate | Temperature (°C) | Time (h) | Yield (%) | Major Product |

| FeCl₃ | 10 | Cyclohexene | 120 | 48 | ~80 | 1-Cyclohexylcyclohexene |

Table 2: Catalytic Hydrogenation of Alkenes (General Data)

| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) |

| Pd/C | 1-5 | Alkene | Ethanol | 1-5 | Room Temp. | >95 |

| PtO₂ | 1-5 | Alkene | Ethanol/Acetic Acid | 1-5 | Room Temp. | >95 |

| Raney Ni | 5-10 | Alkene | Ethanol | 1-5 | Room Temp. | >95 |

Visualizations

Reaction Pathway

Caption: Two-step synthesis of this compound from cyclohexene.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Proposed Dimerization Mechanism

References

Spectroscopic Analysis of Hexylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for hexylcyclohexane (C₁₂H₂₄), a saturated hydrocarbon. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and industrial settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is characterized by a series of overlapping multiplets in the upfield region, typical for aliphatic compounds. The signals for the protons on the cyclohexane (B81311) ring and the hexyl chain are found between approximately 0.8 and 1.8 ppm. Due to the complex signal overlap, precise assignment of all individual protons without advanced 2D NMR techniques is challenging. However, general regions can be assigned as follows:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 0.88 | Triplet (t) | -CH₃ of the hexyl group |

| ~ 1.15 - 1.35 | Multiplet (m) | -(CH₂)₄- of the hexyl group and -CH- of the cyclohexane ring |

| ~ 0.8 - 1.8 | Multiplet (m) | Cyclohexane ring protons (axial and equatorial) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides a clearer picture of the carbon framework of this compound.

| Chemical Shift (δ) ppm | Assignment |

| 37.4 | C1 (cyclohexane) |

| 33.5 | C2, C6 (cyclohexane) |

| 27.2 | C3, C5 (cyclohexane) |

| 26.8 | C4 (cyclohexane) |

| 37.4 | C1' (hexyl) |

| 32.2 | C2' (hexyl) |

| 29.8 | C3' (hexyl) |

| 23.1 | C4' (hexyl) |

| 22.8 | C5' (hexyl) |

| 14.2 | C6' (hexyl) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorption bands corresponding to C-H stretching and bending vibrations, characteristic of alkanes.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H asymmetric stretching (CH₂ and CH₃) |

| 2853 | Strong | C-H symmetric stretching (CH₂ and CH₃) |

| 1465 | Medium | C-H scissoring (bending) (CH₂) |

| 1447 | Medium | C-H asymmetric bending (CH₃) and scissoring (CH₂) |

| 1378 | Weak | C-H symmetric bending (CH₃) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural confirmation. The molecular ion peak ([M]⁺) is observed at m/z 168.

Electron Ionization (EI):

| m/z | Relative Intensity (%) | Assignment |

| 168 | 5 | [C₁₂H₂₄]⁺ (Molecular Ion) |

| 97 | 30 | [C₇H₁₃]⁺ |

| 83 | 100 | [C₆H₁₁]⁺ (Base Peak) |

| 69 | 45 | [C₅H₉]⁺ |

| 55 | 75 | [C₄H₇]⁺ |

| 41 | 50 | [C₃H₅]⁺ |

Chemical Ionization (CI-B): [1]

| m/z | Relative Intensity (%) | Assignment |

| 167 | 99.99 | [M-H]⁺ |

| 168 | 14.50 | [M]⁺ |

| 111 | 6.61 | |

| 97 | 10.56 | |

| 83 | 5.47 |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/mL. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of alkanes (e.g., -1 to 10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Vapor Phase IR: The IR spectrum can be obtained from a vapor phase sample.[1] The instrument used for such a measurement could be a DIGILAB FTS-14 or a similar Fourier Transform Infrared (FTIR) spectrometer.[1] The sample is introduced into a gas cell, and the infrared radiation is passed through it.

-

Liquid Phase IR (Thin Film): A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The plates are then mounted in the spectrometer's sample holder.

-

Data Acquisition: The FTIR spectrometer records an interferogram, which is then mathematically converted to a spectrum of absorbance or transmittance versus wavenumber (typically 4000 to 400 cm⁻¹). A background spectrum of the empty salt plates or the gas cell is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification before ionization.

-

Ionization:

-

Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion and various fragment ions.

-

Chemical Ionization (CI): A reagent gas (e.g., methane) is introduced into the ion source, where it is ionized. These reagent gas ions then react with the sample molecules in a softer ionization process, often resulting in a more abundant protonated molecule or [M-H]⁺ ion and less fragmentation. A FINNIGAN-MAT 4500 instrument has been used for CI-B analysis.[1]

-

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of Alkylcyclohexanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of alkylcyclohexanes, a class of organic compounds relevant to various fields, including fuel science and drug development. This document summarizes key quantitative data, details the experimental protocols for their determination, and illustrates the underlying principles and workflows through diagrams.

Thermodynamic Properties of Alkylcyclohexanes

The thermodynamic properties of alkylcyclohexanes are crucial for understanding their stability, reactivity, and behavior in chemical processes. Key properties include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). These values are influenced by factors such as the size and branching of the alkyl substituent and the conformational isomers of the cyclohexane (B81311) ring.

Enthalpy of Formation

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. For alkylcyclohexanes, these values are typically negative, indicating that their formation is an exothermic process.

| Compound | Formula | State | ΔfH° (kJ/mol)[1][2] |

| Cyclohexane | C6H12 | liquid | -156.2 ± 0.9 |

| Methylcyclohexane | C7H14 | liquid | -190.1 ± 1.0 |

| Ethylcyclohexane | C8H16 | liquid | -213.9 ± 1.2 |

| n-Propylcyclohexane | C9H18 | liquid | -237.7 ± 1.4 |

| n-Butylcyclohexane | C10H20 | liquid | -261.5 ± 1.7 |

| Isopropylcyclohexane | C9H18 | liquid | -232.8 ± 1.5 |

Molar Entropy

Standard molar entropy is a measure of the molecular disorder or randomness of a substance. For alkylcyclohexanes, entropy generally increases with the size of the alkyl group due to increased conformational flexibility.

| Compound | Formula | State | S° (J/mol·K)[2] |

| Cyclohexane | C6H12 | gas | 298.1 ± 1.2 |

| Methylcyclohexane | C7H14 | gas | 343.9 ± 1.7 |

| Ethylcyclohexane | C8H16 | gas | 385.4 ± 2.1 |

Heat Capacity

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree Celsius. It is an important property for heat transfer calculations.

| Compound | Formula | State | Cp (J/mol·K)[3][4][5] |

| Cyclohexane | C6H12 | liquid | 156.5 |

| Methylcyclohexane | C7H14 | liquid | 185.8 |

| Ethylcyclohexane | C8H16 | liquid | 214.2 |

| n-Propylcyclohexane | C9H18 | liquid | 242.7 |

| n-Butylcyclohexane | C10H20 | liquid | 271.1 |

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard method for determining the heat of combustion of a substance, from which the enthalpy of formation can be calculated.[1][6][7][8][9]

Principle: A known mass of the alkylcyclohexane is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Parr-type bomb calorimeter

-

High-precision thermometer (0.01°C resolution)

-

Oxygen tank with pressure regulator

-

Pellet press

-

Ignition unit

-

Fuse wire (e.g., nickel-chromium)

-

Calibrated volumetric flask (2000 mL)

-

Analytical balance

Procedure:

-

Calibration: The heat capacity of the calorimeter system (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[8]

-

A pellet of benzoic acid (approximately 1 g) is accurately weighed and placed in the sample cup inside the bomb.

-

A 10 cm piece of fuse wire is weighed and connected to the electrodes, with the wire in contact with the pellet.

-

The bomb is sealed and flushed with oxygen to remove air, then filled with oxygen to a pressure of 25-30 atm.

-

The bomb is placed in the calorimeter bucket, and exactly 2000 mL of distilled water is added, ensuring the bomb is fully submerged.

-

The calorimeter is assembled, and the initial temperature is recorded at regular intervals (e.g., every minute) for about 5 minutes to establish a baseline.

-

The sample is ignited.

-

The temperature is recorded every 30 seconds until it reaches a maximum and then begins to cool.

-

The final temperature is determined by extrapolating the cooling curve back to the time of ignition.

-

The unburned fuse wire is weighed to determine the amount that combusted.

-

Ccal is calculated using the known heat of combustion of benzoic acid and the measured temperature rise.

-

-

Sample Measurement: The procedure is repeated using a known mass (approximately 0.5-1 g) of the liquid alkylcyclohexane, which is typically encapsulated in a gelatin capsule or a container of known low heat of combustion.

-

Calculations:

-

The total heat released (q_total) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter: q_total = Ccal * ΔT.

-

Corrections are made for the heat of combustion of the fuse wire and the capsule (if used).

-

The heat of combustion of the sample (q_sample) is then determined.

-

The molar enthalpy of combustion (ΔcH°) is calculated by dividing q_sample by the number of moles of the alkylcyclohexane.

-

The standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, incorporating the standard enthalpies of formation of the combustion products (CO2 and H2O).[10]

-

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a versatile technique used to measure heat flow associated with thermal transitions in a material, including the determination of heat capacity.[11][12][13][14][15]

Principle: A sample and a reference material are heated or cooled at a controlled rate. The difference in the amount of heat required to increase the temperature of the sample and reference is measured as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum)

-

Analytical balance

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Baseline Measurement: An empty sample pan and an empty reference pan are placed in the DSC cell. A temperature program is run (e.g., heating at a constant rate of 10 °C/min) over the desired temperature range to obtain a baseline heat flow curve.

-

Reference Material Measurement: A known mass of a standard reference material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan. The temperature program is run again to measure the heat flow.

-

Sample Measurement: The reference material is replaced with a known mass of the alkylcyclohexane sample, and the temperature program is repeated.

-

Calculation: The heat capacity of the sample (Cp_sample) at a given temperature is calculated using the following equation: Cp_sample = (DSC_sample - DSC_baseline) / (DSC_reference - DSC_baseline) * (mass_reference / mass_sample) * Cp_reference where DSC represents the measured heat flow for the sample, baseline, and reference, and Cp_reference is the known heat capacity of the reference material.

Spectroscopic Methods for Conformational Analysis

While calorimetry directly measures thermodynamic properties, spectroscopic techniques like Raman and Fourier-Transform Infrared (FTIR) spectroscopy provide insights into the molecular structure and vibrational modes, which can be related to thermodynamic properties such as entropy and conformational equilibria.[16][17][18][19][20][21][22][23][24]

Principle: These techniques are based on the interaction of electromagnetic radiation with the molecules of the alkylcyclohexane. The resulting spectra reveal information about the different conformational isomers (e.g., chair, boat, twist-boat) and the energy differences between them.

2.3.1. Raman Spectroscopy

Apparatus:

-

Raman spectrometer with a laser source (e.g., Argon ion laser)

-

Temperature-controlled sample holder

-

Capillary tube or cuvette for the liquid sample

Procedure:

-

The liquid alkylcyclohexane is placed in the sample holder.

-

The laser beam is focused on the sample.

-

The scattered light is collected and analyzed by the spectrometer to generate a Raman spectrum.

-

To determine the enthalpy difference between conformers, spectra are recorded at various temperatures.[16] The intensity of specific Raman bands corresponding to different conformers is measured at each temperature.

-

A van't Hoff plot (ln(K_eq) vs. 1/T), where K_eq is the equilibrium constant calculated from the ratio of band intensities, is used to determine the enthalpy and entropy differences between the conformers.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Apparatus:

-

FTIR spectrometer

-

Liquid sample cell (e.g., NaCl or KBr plates)

Procedure:

-

A background spectrum of the empty sample cell is recorded.

-

A thin film of the liquid alkylcyclohexane is placed between the salt plates.[17]

-

The infrared spectrum is recorded.

-

Similar to Raman spectroscopy, temperature-dependent studies can be performed to analyze conformational equilibria.[25][26]

Visualizations

The following diagrams illustrate the experimental workflows and the relationship between the molecular structure of alkylcyclohexanes and their thermodynamic properties.

Caption: Workflow for determining the enthalpy of formation of an alkylcyclohexane using bomb calorimetry.

Caption: Workflow for determining the heat capacity of an alkylcyclohexane using Differential Scanning Calorimetry (DSC).

References

- 1. chemistry.montana.edu [chemistry.montana.edu]

- 2. nist.gov [nist.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. nist.gov [nist.gov]

- 5. srd.nist.gov [srd.nist.gov]

- 6. web.williams.edu [web.williams.edu]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. biopchem.education [biopchem.education]

- 9. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. s4science.at [s4science.at]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. infinitalab.com [infinitalab.com]

- 16. researchgate.net [researchgate.net]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. plus.ac.at [plus.ac.at]

- 21. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. alevelh2chemistry.com [alevelh2chemistry.com]

- 24. auremn.org.br [auremn.org.br]

- 25. researchgate.net [researchgate.net]

- 26. ejournal.upi.edu [ejournal.upi.edu]

An In-depth Technical Guide to the Solubility of Hexylcyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexylcyclohexane, a non-polar hydrocarbon, in a wide range of organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where understanding the solubility characteristics of such compounds is critical. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and the principles governing solubility.

Introduction to this compound

This compound (C₁₂H₂₄) is a colorless liquid characterized by its non-polar nature, consisting of a cyclohexane (B81311) ring bonded to a hexyl group.[1] This structure dictates its solubility behavior, making it readily soluble in many organic solvents while having very low solubility in polar solvents like water.[1][2] Understanding its solubility is crucial for its use as a solvent, in chemical synthesis, and for predicting its behavior in various formulations.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in a diverse set of organic solvents at 25°C. The data is presented in grams per liter (g/L) to facilitate easy comparison across different solvent classes.

| Solvent Category | Solvent Name | Solubility (g/L) at 25°C |

| Alcohols | Methanol | 812.15 |

| Ethanol | 2282.83 | |

| Isopropanol | 3245.33 | |

| n-Propanol | 3006.94 | |

| n-Butanol | 4257.03 | |

| Isobutanol | 2814.41 | |

| sec-Butanol | 3690.09 | |

| n-Pentanol | 2527.13 | |

| Isopentanol | 4617.05 | |

| n-Hexanol | 7017.83 | |

| n-Heptanol | 2258.93 | |

| n-Octanol | 1933.52 | |

| tert-Butanol | 6339.69 | |

| Ketones | Acetone | 8373.49 |

| 2-Butanone (MEK) | 8296.35 | |

| Cyclopentanone | 9949.67 | |

| Cyclohexanone | 12301.37 | |

| MIBK | 6804.18 | |

| 2-Pentanone | 10088.93 | |

| Esters | Ethyl Acetate | 10027.97 |

| Methyl Acetate | 4758.2 | |

| n-Propyl Acetate | 7149.91 | |

| Isopropyl Acetate | 8280.09 | |

| n-Butyl Acetate | 21427.68 | |

| Isobutyl Acetate | 4567.97 | |

| n-Pentyl Acetate | 5407.46 | |

| Ethyl Formate | 2480.69 | |

| Halogenated Alkanes | Dichloromethane | 11719.14 |

| Chloroform | 11642.17 | |

| 1,2-Dichloroethane | 10953.92 | |

| Tetrachloromethane | 3271.88 | |

| Aromatic Hydrocarbons | Toluene | 6672.5 |

| o-Xylene | 2777.87 | |

| m-Xylene | 3474.26 | |

| p-Xylene | 3249.17 | |

| Ethylbenzene | 3060.35 | |

| Chlorobenzene | 4799.23 | |

| Aliphatic Hydrocarbons | n-Hexane | 9862.66 |

| n-Heptane | 12183.34 | |

| n-Octane | 2477.1 | |

| Cyclohexane | 15219.86 | |

| Ethers | Diethyl Ether | 19916.54 |

| Tetrahydrofuran (THF) | 21578.64 | |

| 1,4-Dioxane | 11864.77 | |

| MTBE | 15226.03 | |

| Nitriles | Acetonitrile | 3121.26 |

| Amides | Dimethylformamide (DMF) | 2841.89 |

| N-Methyl-2-pyrrolidone (NMP) | 2624.67 | |

| Dimethylacetamide (DMAc) | 2304.21 | |

| Formamide | 133.2 | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 3898.04 |

| Acids | Acetic Acid | 979.39 |

| Propionic Acid | 1423.55 | |

| Formic Acid | 50.64 | |

| Glycols & Glycol Ethers | Ethylene Glycol | 69.73 |

| Propylene Glycol | 237.44 | |

| Transcutol | 10556.62 | |

| 2-Ethoxyethanol | 1907.49 | |

| 2-Methoxyethanol | 2653.96 | |

| 2-Propoxyethanol | 5538.09 | |

| 2-Butoxyethanol | 2604.62 | |

| Other | Dimethyl Carbonate | 891.35 |

| Aqueous | Water | 0.01 |

Note: This data is compiled from publicly available resources and should be used as a reference. Experimental conditions can affect solubility values.

Experimental Protocols for Solubility Determination

The following protocols outline standard methods for determining the solubility of a liquid compound like this compound in an organic solvent.

Visual Isothermal Titration Method

This method is a straightforward approach to determine the miscibility or solubility limit of a liquid in a solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Calibrated burette or micropipettes

-

Thermostatically controlled water bath or heating/cooling block

-

Glass vials or test tubes with secure caps

-

Vortex mixer

Procedure:

-

Accurately measure a known volume or weight of the organic solvent into a glass vial.

-

Place the vial in the thermostatically controlled bath and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Using a calibrated burette or micropipette, add a small, known volume of this compound to the solvent.

-

Cap the vial securely and vortex for 1-2 minutes to ensure thorough mixing.

-

Visually inspect the solution for any signs of immiscibility, such as cloudiness, schlieren lines, or the formation of a second liquid phase.

-

If the this compound completely dissolves, continue adding small, known increments of this compound, vortexing and observing after each addition.

-

The point at which a persistent second phase or cloudiness appears is the saturation point.

-

Record the total volume of this compound added to reach saturation.

-

Calculate the solubility in the desired units (e.g., g/100g of solvent, mol/L).

-

Repeat the experiment at least two more times to ensure reproducibility.

Shake-Flask Method with Quantitative Analysis

This method provides a more precise determination of solubility by creating a saturated solution and then measuring the concentration of the solute in the solvent phase using an analytical technique like Gas Chromatography (GC).

Materials:

-

This compound

-

Organic solvent of interest

-

Thermostatically controlled shaker or incubator

-

Glass flasks or vials with airtight seals

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Gas Chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or weight of the organic solvent in a glass flask. The excess is crucial to ensure saturation is reached.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for several hours to allow the two phases (if immiscible beyond saturation) or any undissolved solute to separate.

-

Carefully withdraw an aliquot of the solvent phase (the supernatant) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets of this compound.

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantitative Analysis (GC-FID):

-

Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.

-

Analyze the calibration standards and the diluted sample by GC-FID.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a liquid solute in a liquid solvent using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility.

Factors Affecting Solubility

The solubility of a compound like this compound is governed by several key factors. The following diagram illustrates the logical relationships between these factors.

References

An In-depth Technical Guide to Hexylcyclohexane: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for hexylcyclohexane. The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on clarity and practical application.

Chemical and Physical Properties

This compound is a colorless liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference. This data is crucial for understanding its behavior under various laboratory conditions, designing experiments, and implementing appropriate safety controls.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄ | [2][3][4][5][6] |

| Molar Mass | 168.32 g/mol | [2][3][4][5][6] |

| CAS Number | 4292-75-5 | [2][4][7] |

| Appearance | Colorless liquid | [1][2][3][4][7] |

| Density | Approximately 0.81 - 0.82 g/cm³ | [3][4] |

| Boiling Point | Approximately 208 - 221 °C | [3][4] |

| Melting Point | Approximately -9.55 °C to -52 °C | [3][4] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; slightly soluble in water.[3][4] | ChemBK[3][4] |

| Refractive Index | 1.4450 to 1.4490 | [3][4] |

Hazard Identification and GHS Classification

According to aggregated GHS information, this compound is classified with the following hazards in a significant percentage of notifications:

-

H302: Harmful if swallowed [Warning Acute toxicity, oral][2]

-

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation][2]

It is important to note that some reports indicate that this chemical does not meet GHS hazard criteria.[2] However, given the warnings from multiple sources, it is prudent to handle it with care.

Toxicology and Health Effects

Prolonged or frequent contact with this compound may cause skin dryness and irritation.[3] Inhalation of high concentrations of its vapor, particularly in enclosed spaces, may lead to dizziness, headache, and drowsiness.[3] Ingestion is harmful and should be avoided.[2][3]

Due to a lack of specific toxicological studies on this compound in the public domain, it is often recommended to refer to the safety data for cyclohexane (B81311) for additional guidance.[1] For cyclohexane, overexposure can cause headache, dizziness, tiredness, nausea, and vomiting.[8]

Handling and Storage Precautions

Proper handling and storage are critical to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

| PPE Type | Specification | Source(s) |

| Eye Protection | Chemical safety goggles or eyeglasses that meet OSHA 29 CFR 1910.133 or European Standard EN166. | [9] |

| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. | [3][9] |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [3][9] |

| Respiratory Protection | Use in a well-ventilated area.[3] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be necessary.[8] | ChemBK,[3] Chevron Phillips Chemical[8] |

Safe Handling Practices

-

Wash hands thoroughly after handling.[9]

-

Use with adequate ventilation.[9]

-

Avoid contact with eyes, skin, and clothing.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][10][11][12]

-

Ground and bond containers when transferring material.[9]

-

Use non-sparking tools and explosion-proof equipment.[8][9][13]

Storage Conditions

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

First Aid Measures

In case of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek medical attention. | [14] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, call a physician. | [8][14] |

| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. | [8][14] |

| Ingestion | Do NOT induce vomiting. Keep the respiratory tract clear. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8] |

Fire Fighting and Accidental Release Measures

Fire Fighting

-

Suitable Extinguishing Media: Alcohol-resistant foam, carbon dioxide (CO2), or dry chemical.[8]

-